UFP-101 acetate is a synthetic compound derived from the nociceptin/orphanin FQ peptide, which plays a significant role in various physiological processes, including pain modulation, stress response, and neuroendocrine regulation. This compound is classified as a highly potent antagonist at the nociceptin/orphanin FQ receptor, making it valuable for research in pharmacology and neuroscience.
UFP-101 acetate falls under the category of peptide derivatives and is classified as a nociceptin receptor antagonist. Its classification is significant for understanding its role in modulating nociceptive signaling pathways and its potential therapeutic applications.
The synthesis of UFP-101 acetate primarily employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide structure. The synthesis involves several critical steps:
The synthetic route typically involves high-performance liquid chromatography (HPLC) for purification, ensuring that the final product has high purity suitable for research applications. The process also adheres to current Good Manufacturing Practice standards to maintain quality control .
UFP-101 acetate has a complex molecular structure characterized by its peptide backbone modified with specific side chains. The molecular formula is CHNO, where , , , and represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
The InChI key for UFP-101 acetate is IIHVDHBXUMDZNU-XLNLJAOCSA-N, which provides a unique identifier for its chemical structure. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
UFP-101 acetate participates in various chemical reactions:
Common reagents used in reactions involving UFP-101 acetate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. These reactions are typically conducted under controlled temperature and pH conditions to yield desired products.
UFP-101 acetate acts primarily as an antagonist at the nociceptin/orphanin FQ receptor. Its mechanism involves blocking the receptor's activation by endogenous ligands, thereby modulating signaling pathways associated with pain perception and stress responses.
Research indicates that UFP-101 can influence various physiological responses by altering receptor activity, which is critical for understanding its potential therapeutic applications in pain management and anxiety disorders .
UFP-101 acetate exhibits specific physical properties such as solubility in organic solvents and stability under various conditions, which are essential for its application in laboratory settings.
The compound's chemical properties include reactivity with various reagents under specific conditions, allowing for further chemical modifications or derivatizations as needed for research purposes .
UFP-101 acetate has several scientific uses:
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: